molecular formula C12H10F3N5O4 B2686794 2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide CAS No. 2415533-25-2

2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide

Cat. No.: B2686794
CAS No.: 2415533-25-2
M. Wt: 345.238
InChI Key: TWVFOOJQVPCEHH-UHFFFAOYSA-N
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Description

2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide include other pyrimidine derivatives with different substituents, such as:

  • 2,4-Dioxo-N-[2-[6-oxo-3-(methyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide
  • 2,4-Dioxo-N-[2-[6-oxo-3-(chloro)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O4/c13-12(14,15)7-1-2-9(22)20(19-7)4-3-16-10(23)6-5-8(21)18-11(24)17-6/h1-2,5H,3-4H2,(H,16,23)(H2,17,18,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVFOOJQVPCEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(F)(F)F)CCNC(=O)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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